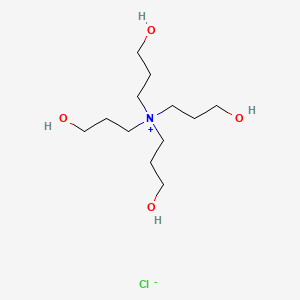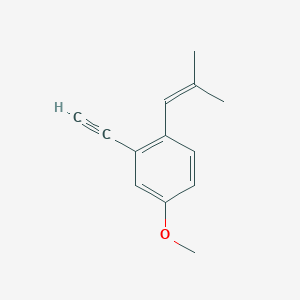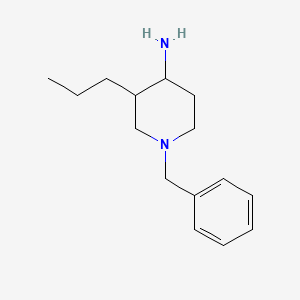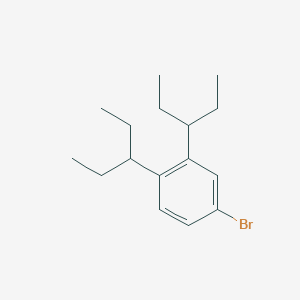
3-Hydroxy-N,N,N-tris(3-hydroxypropyl)propan-1-aminium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-N,N,N-tris(3-hydroxypropyl)propan-1-aminium chloride is a chemical compound known for its versatile applications in various fields. It is a water-soluble compound that exhibits significant chemical reactivity, making it useful in numerous industrial and research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-N,N,N-tris(3-hydroxypropyl)propan-1-aminium chloride typically involves the reaction of appropriate amines with epoxides under controlled conditions. One common method includes the reaction of tris(3-hydroxypropyl)amine with propylene oxide in the presence of a catalyst to form the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions in reactors where the reactants are mixed under specific temperature and pressure conditions. The process is optimized to ensure high yield and purity of the final product. The reaction mixture is then subjected to purification steps such as distillation or crystallization to isolate the compound .
Análisis De Reacciones Químicas
Types of Reactions
3-Hydroxy-N,N,N-tris(3-hydroxypropyl)propan-1-aminium chloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The chloride ion can be substituted with other nucleophiles in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or ketones, while reduction can produce primary or secondary amines .
Aplicaciones Científicas De Investigación
3-Hydroxy-N,N,N-tris(3-hydroxypropyl)propan-1-aminium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is employed in biochemical assays and as a stabilizing agent for proteins and enzymes.
Industry: The compound is used in the production of surfactants, emulsifiers, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-Hydroxy-N,N,N-tris(3-hydroxypropyl)propan-1-aminium chloride involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, enhancing solubility and stability. The chloride ion can participate in ionic interactions, influencing the compound’s reactivity and binding properties .
Comparación Con Compuestos Similares
Similar Compounds
Tris(3-hydroxypropyl)amine: Similar in structure but lacks the chloride ion.
3-Hydroxy-N,N,N-trimethylprop-1-en-1-aminium chloride: Similar in functionality but differs in the alkyl chain length and substitution pattern.
Uniqueness
3-Hydroxy-N,N,N-tris(3-hydroxypropyl)propan-1-aminium chloride is unique due to its combination of hydroxyl groups and chloride ion, which confer distinct chemical and physical properties. This makes it particularly useful in applications requiring high solubility and reactivity .
Propiedades
Número CAS |
827027-56-5 |
|---|---|
Fórmula molecular |
C12H28ClNO4 |
Peso molecular |
285.81 g/mol |
Nombre IUPAC |
tetrakis(3-hydroxypropyl)azanium;chloride |
InChI |
InChI=1S/C12H28NO4.ClH/c14-9-1-5-13(6-2-10-15,7-3-11-16)8-4-12-17;/h14-17H,1-12H2;1H/q+1;/p-1 |
Clave InChI |
ROQKALVAPBRDQG-UHFFFAOYSA-M |
SMILES canónico |
C(C[N+](CCCO)(CCCO)CCCO)CO.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![L-Leucyl-L-alanyl-N-[(4-iodophenyl)methyl]-L-phenylalaninamide](/img/structure/B14207006.png)
![1-{2-[(4-Methoxyphenyl)methyl]-1,3-benzothiazol-3(2H)-yl}ethan-1-one](/img/structure/B14207011.png)
![N-[(2H-Benzimidazol-2-ylidene)methyl]-3,4-dichloroaniline](/img/structure/B14207012.png)
![Thiocyanic acid, [1-[(3-methoxyphenyl)methyl]-2-aziridinyl]methyl ester](/img/structure/B14207022.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-[3-(trifluoromethyl)phenyl]-](/img/structure/B14207035.png)

![1-Bromo-2-[(3-chlorophenyl)ethynyl]benzene](/img/structure/B14207041.png)


![4-[(4-Iodobenzoyl)oxy]-N,N,N-trimethylbutan-1-aminium iodide](/img/structure/B14207058.png)
![Phenol, 4-[5-[[(3-chlorophenyl)methyl]amino]-3-pyridinyl]-](/img/structure/B14207068.png)

